molecular formula C5H4BrClN2O2 B13896177 Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate

Cat. No.: B13896177
M. Wt: 239.45 g/mol
InChI Key: YDCBNPBSBLGGGL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate is a multisubstituted pyrazole compound offered for research purposes only. It is not for diagnostic or therapeutic use. Pyrazole derivatives are a significant class of π-excess aromatic heterocycles with two adjacent nitrogen atoms, making them privileged scaffolds in medicinal and agricultural chemistry . They are stable and amenable to further functionalization, serving as key intermediates for synthesizing more complex molecules . The specific bromo and chloro substituents on this pyrazole core make it a valuable and versatile building block for various synthetic applications. It can be used in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create diverse libraries of novel compounds for biological activity screening . Researchers also utilize similar halogenated pyrazoles in the development of metal-organic frameworks (MOFs) and to study supramolecular chemistry, where intermolecular interactions like hydrogen bonding dictate crystal packing . The ester functional group provides a handle for further synthetic modification, for instance, through hydrolysis to the corresponding carboxylic acid or conversion to other derivatives. This compound is part of a broader family of pyrazole-based molecules that have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antidepressant effects . As a research chemical, it is essential for scientists exploring new chemical spaces in drug discovery and materials science. Handling and Safety: Please consult the relevant Safety Data Sheet (SDS) for safe handling and storage procedures. This product is for research use only and is not intended for human consumption.

Properties

Molecular Formula

C5H4BrClN2O2

Molecular Weight

239.45 g/mol

IUPAC Name

methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C5H4BrClN2O2/c1-11-5(10)3-2(7)4(6)9-8-3/h1H3,(H,8,9)

InChI Key

YDCBNPBSBLGGGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=C1Cl)Br

Origin of Product

United States

Preparation Methods

Bromination of Pyrazole Derivatives

One of the primary methods for synthesizing methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate involves the selective bromination of 4-chloro-1H-pyrazole-3-carboxylate precursors. This approach typically utilizes brominating agents under controlled conditions to achieve regioselective bromination at the 5-position of the pyrazole ring.

The bromination reaction generally follows this pathway:

  • Preparation of the 4-chloro-1H-pyrazole-3-carboxylate precursor
  • Treatment with a brominating agent (such as N-bromosuccinimide or phosphorus oxybromide)
  • Purification to obtain the target compound

This method is advantageous due to its relatively straightforward approach and the ability to control regioselectivity under appropriate conditions.

Phosphorus Oxybromide Method

A notable synthetic route involves the use of phosphorus oxybromide (POBr₃) as a key reagent. According to patent literature, this method involves a two-step process:

Step 1: Reaction of maleic acid diester with 3-chloro-5-substituted-2-hydrazinopyridine in an alkaline solution to generate a 3-hydroxyl-1-(3-chloro-5-substituted-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate sodium salt.

Step 2: Reaction of the sodium salt with phosphorus oxybromide to generate the brominated product.

This method is particularly efficient as it:

  • Eliminates the need for raw materials such as acetic acid and sodium bicarbonate
  • Prevents the generation of hydrolysis by-products
  • Simplifies operation procedures
  • Improves overall yield
  • Reduces wastewater generation

The reaction conditions typically involve:

  • Heating to 80-90°C
  • Dropwise addition of maleic diester
  • Reaction time of approximately 30 minutes
  • Molar ratio of hydrazinopyridine to maleic diester of 1:1-1.2 (optimally 1:1.05)

Condensation-Oxidation-Bromination Sequence

Another synthetic pathway involves a sequence of:

Detailed Reaction Parameters

Reaction Conditions and Reagents

Based on the available research, the following table summarizes the key reaction parameters for the phosphorus oxybromide method:

Parameter Condition Notes
Temperature 80-90°C Critical for reaction efficiency
Reaction time 30 min (Step 1), 80 min (Step 2) Optimized for maximum yield
Solvent Acetonitrile For Step 2 with POBr₃
Molar ratio 1:1.05 (hydrazinopyridine:maleic diester) Optimized ratio
Catalyst/Reagent Phosphorus oxybromide Key brominating agent
Workup Hot filtration of sodium bromide Facilitates product isolation

Alternative Bromination Methods

While phosphorus oxybromide is commonly used, alternative brominating agents can also be employed:

Each method presents different advantages in terms of yield, selectivity, and ease of purification.

Synthetic Pathway Analysis

Starting Materials

The synthesis of this compound can begin from several precursors:

  • 4-chloro-1H-pyrazole-3-carboxylic acid or its esters
  • Maleic acid diesters combined with hydrazine derivatives
  • 3-amino-4-chloropyrazole derivatives followed by functional group transformation

The choice of starting material significantly impacts the overall synthetic strategy, number of steps, and ultimate yield.

Key Intermediates

Several key intermediates have been identified in the synthesis pathways:

  • 3-hydroxyl-1-(3-chloro-5-substituted-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate sodium salt
  • 4-chloro-1H-pyrazole-3-carboxylate (unbrominated precursor)
  • 5-bromo-1H-pyrazole-3-carboxylic acid derivatives

The isolation and characterization of these intermediates are crucial for optimizing the synthetic route and ensuring high purity of the final product.

Yield Optimization and Purification

Factors Affecting Yield

Several factors significantly impact the yield of this compound:

Purification Techniques

Effective purification is essential for obtaining high-purity this compound:

The choice of purification technique depends on the specific synthetic route and the nature of potential impurities.

Analytical Characterization

Structural Confirmation

The successful synthesis of this compound can be confirmed through various analytical techniques:

Purity Assessment

Purity assessment is crucial for applications in agricultural chemistry:

Practical Considerations and Scale-up

Laboratory-Scale Synthesis

For laboratory-scale synthesis (typically grams), the following considerations are important:

Industrial-Scale Production

For industrial-scale production (kilograms to tons), additional factors must be considered:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while cyclization reactions can lead to the formation of fused heterocyclic systems .

Scientific Research Applications

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic systems.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine substituents can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate with structurally related pyrazole and indazole derivatives:

Compound Name Molecular Formula Substituents (Position) Purity Molecular Weight (g/mol) Key Features
This compound C₅H₄BrClN₂O₂ Br (5), Cl (4), COOCH₃ (3) 97%* 253.46 Dual halogenation, ester group
Methyl 3-chloro-1H-pyrazole-4-carboxylate C₅H₅ClN₂O₂ Cl (3), COOCH₃ (4) 97% 190.56 Single halogen, shifted ester
5-Bromo-2,6-dimethyl-2H-indazole C₉H₉BrN₂ Br (5), CH₃ (2,6) 95% 229.09 Indazole core, methyl groups
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one C₁₁H₁₀Br₂ClN₂O Br (4), BrCH₂ (5), Cl-Ph (2), CH₃ (1) N/A 380.47 Bromomethyl, aryl substitution

*Purity inferred from structurally similar compounds in .

Key Observations :

  • Halogenation Patterns : The dual halogenation (Br and Cl) in this compound may enhance electrophilic reactivity compared to singly halogenated analogs like Methyl 3-chloro-1H-pyrazole-4-carboxylate. Bromine’s larger atomic radius could also influence steric interactions in binding or crystallization .
  • Ester Group Positioning : The ester group at position 3 may improve solubility in organic solvents relative to analogs with polar hydroxyl or amine groups. This contrasts with Methyl 3-chloro-1H-pyrazole-4-carboxylate, where the ester at position 4 could alter dipole moments and crystal packing .

Biological Activity

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with bromine and chlorine substituents, which significantly influence its reactivity and biological properties. The presence of these halogens can enhance the compound's ability to interact with biological targets, making it a valuable candidate for drug development.

The primary mechanism of action for this compound involves the inhibition of Dihydroorotate Dehydrogenase (DHODH) . DHODH is a crucial enzyme in the de novo synthesis of pyrimidines, which are essential for nucleic acid synthesis. By inhibiting this enzyme, the compound effectively reduces pyrimidine levels, impacting cellular proliferation and survival, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways Affected

The inhibition of DHODH leads to:

  • Decreased synthesis of pyrimidines.
  • Disruption of RNA and DNA synthesis.
  • Induction of apoptosis in certain cancer cell lines.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its action on DHODH .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. Studies involving carrageenan-induced paw edema models in rats demonstrated that derivatives of pyrazole compounds possess substantial anti-inflammatory activity. This compound was found to inhibit COX-2 enzyme activity, contributing to its anti-inflammatory profile .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (μM)
This compoundInhibits DHODH; anticancer and anti-inflammatory0.034 - 0.052
Methyl 5-chloro-1H-pyrazole-3-carboxylateModerate anticancer activityNot specified
Methyl 5-fluoro-1H-pyrazole-3-carboxylateLower reactivity compared to brominated analogsNot specified

Case Studies and Research Findings

  • Anticancer Studies : In a study evaluating the cytotoxic effects on human breast cancer cells, this compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity .
  • Anti-inflammatory Research : A series of pyrazole derivatives were tested for their anti-inflammatory properties using various animal models. The results indicated that this compound had a superior COX-2 inhibitory effect compared to several established anti-inflammatory drugs .

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